

Applications of Iridium Complexes in Photoredox Catalysis: Detailed Application Notes and Protocols

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This document provides detailed application notes and experimental protocols for the use of **iridium** complexes in photoredox catalysis, a powerful and versatile methodology in modern organic synthesis. The unique photophysical and electrochemical properties of **iridium**(III) polypyridyl complexes, such as their long-lived excited states and potent redox potentials upon photoexcitation, have established them as privileged catalysts for a wide array of chemical transformations.[1][2][3] These reactions are often characterized by mild conditions, high functional group tolerance, and the ability to generate reactive radical intermediates from previously stable precursors.[4][5]

This guide will cover several key applications, including dual catalysis systems for cross-coupling, atom transfer radical addition (ATRA), and the functionalization of carbonyl compounds. Each section includes a summary of quantitative data in tabular format for easy comparison, detailed experimental protocols for key reactions, and diagrams of the relevant catalytic cycles and workflows.

Dual Iridium/Nickel Catalysis for Cross-Coupling Reactions

The synergistic combination of **iridium** photoredox catalysis with nickel catalysis has emerged as a robust strategy for the formation of carbon-carbon and carbon-heteroatom bonds.[6][7] In



this dual catalytic system, the **iridium** photocatalyst absorbs visible light and engages in a single-electron transfer (SET) event to generate a radical intermediate from a stable precursor. This radical is then intercepted by a nickel co-catalyst, which facilitates the cross-coupling reaction.[6] This approach circumvents the challenges associated with traditional cross-coupling methods, such as harsh reaction conditions and the need for pre-functionalized organometallic reagents.[1][7]

Application Note: C(sp³)–C(sp²) Cross-Coupling of Potassium Alkyltrifluoroborates with Aryl Bromides

This protocol describes a general method for the cross-coupling of secondary alkyltrifluoroborates with a variety of aryl and heteroaryl bromides. The reaction proceeds at room temperature under visible light irradiation and exhibits broad functional group tolerance. [1][8]



Entry	Aryl Bromid e	Alkyltrifl uorobor ate	Product	Yield (%)	Catalyst Loading (Ir/Ni)	Time (h)	Ref.
1	4- Bromoac etopheno ne	Potassiu m cyclopent yltrifluoro borate	4- Cyclopen tylacetop henone	92	1.0 mol% / 1.5 mol%	48	[8]
2	Methyl 4- bromobe nzoate	Potassiu m cyclopent yltrifluoro borate	Methyl 4- cyclopent ylbenzoat e	92	1.0 mol% / 1.5 mol%	24	[8]
3	4- Bromobe nzonitrile	Potassiu m isopropo xymethylt rifluorobo rate	4- (Isopropo xymethyl) benzonitr ile	85	1.0 mol% / 1.5 mol%	24	[1]
4	3- Bromopy ridine	Potassiu m benzylox ymethyltri fluorobor ate	3- (Benzylo xymethyl) pyridine	78	1.0 mol% / 1.5 mol%	24	[1]
5	5- Bromopy rimidine	Potassiu m ethoxym ethyltriflu oroborate	5- (Ethoxym ethyl)pyri midine	88	1.0 mol% / 1.5 mol%	24	[1]

Experimental Protocol: General Procedure for C(sp³)–C(sp²) Cross-Coupling



Materials:

- **Iridium** photocatalyst: [Ir{dF(CF₃)ppy}₂(dtbbpy)]PF₆ (or similar)
- Nickel catalyst: NiCl₂·dme (dme = 1,2-dimethoxyethane)
- Ligand: 4,4'-Di-tert-butyl-2,2'-bipyridine (dtbbpy)
- Aryl bromide (1.0 equiv)
- Potassium alkyltrifluoroborate (1.5 equiv)
- Base: K₂CO₃ (2.0 equiv)
- Solvent: Anhydrous 1,4-dioxane
- Light Source: Blue LED lamp (450 nm)

Procedure:

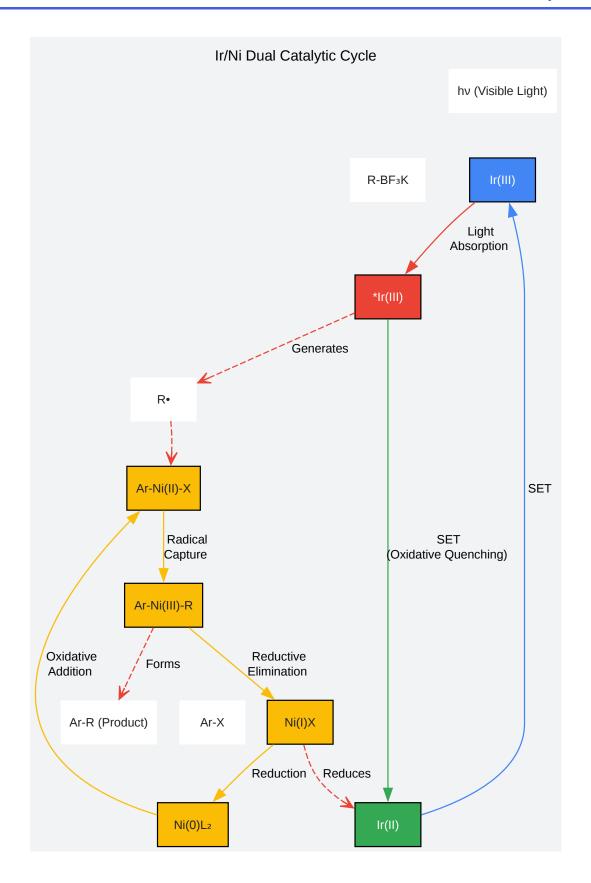
- To an oven-dried 8 mL vial equipped with a magnetic stir bar, add the **iridium** photocatalyst (0.01 mmol, 1.0 mol%), NiCl₂·dme (0.015 mmol, 1.5 mol%), and dtbbpy (0.015 mmol, 1.5 mol%).
- The vial is sealed with a septum and purged with nitrogen for 15 minutes.
- Under a positive pressure of nitrogen, add the aryl bromide (1.0 mmol), potassium alkyltrifluoroborate (1.5 mmol), and K₂CO₃ (2.0 mmol).
- Add anhydrous 1,4-dioxane (5.0 mL) via syringe.
- The reaction mixture is stirred and irradiated with a blue LED lamp at room temperature. The vial should be positioned approximately 5-10 cm from the light source.
- The reaction progress is monitored by TLC or GC-MS.
- Upon completion, the reaction mixture is diluted with ethyl acetate and filtered through a pad
 of Celite.



• The filtrate is concentrated under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the desired product.

Catalytic Cycle: Ir/Ni Dual Catalysis for C(sp³)–C(sp²) Cross-Coupling





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Caption: Proposed mechanism for Ir/Ni dual photoredox catalysis.



Atom Transfer Radical Addition (ATRA)

Photoredox catalysis provides a mild and efficient alternative to traditional methods for atom transfer radical addition (ATRA) reactions, which often require harsh conditions or toxic reagents.[5][9] **Iridium** photocatalysts can initiate the formation of a carbon-centered radical from a haloalkane, which then adds to an alkene. The resulting radical intermediate is subsequently trapped by a halogen atom to afford the difunctionalized product in an atomeconomical fashion.

Application Note: ATRA of Bromoacetonitrile to Alkenes

This protocol details the addition of bromoacetonitrile to a variety of alkenes using fac-Ir(ppy)₃ as the photocatalyst under visible light irradiation.



Entry	Alkene	Halide Source	Product	Yield (%)	Catalyst Loading	Time (h)	Ref.
1	Styrene	Bromoac etonitrile	3-Bromo- 2- phenylpr opanenitr ile	85	1.0 mol%	12	[10]
2	1-Octene	Bromoac etonitrile	3-Bromo- 2- decylene nitrile	78	1.0 mol%	18	[10]
3	Cyclohex ene	Bromoac etonitrile	2-(2- Bromocy clohexyl) acetonitril e	72	1.0 mol%	24	[10]
4	Allylbenz ene	Bromom alononitril e	2-(1- Bromo-3- phenylpr opan-2- yl)malon onitrile	91	0.5 mol%	6	[11]

Experimental Protocol: General Procedure for ATRA

Materials:

- Iridium photocatalyst: fac-Ir(ppy)3
- Alkene (1.0 equiv)
- Haloalkane (e.g., bromoacetonitrile) (1.5 equiv)
- Solvent: Anhydrous acetonitrile



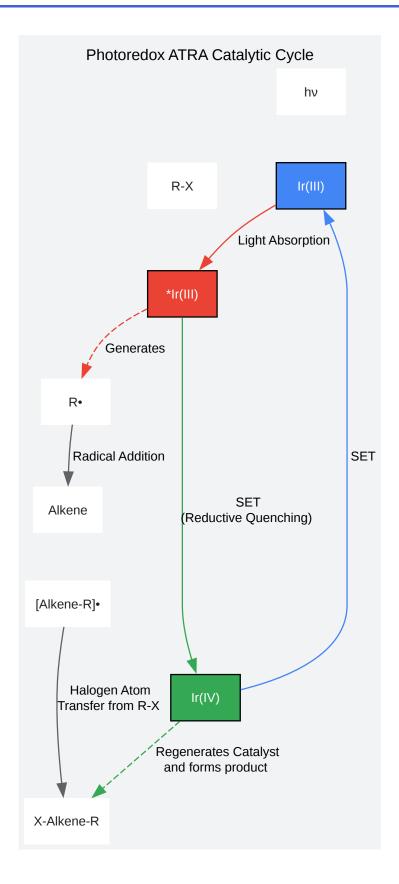
• Light Source: Compact fluorescent lamp (CFL) or blue LEDs

Procedure:

- In a screw-cap vial, dissolve the alkene (0.5 mmol) and the **iridium** photocatalyst (0.005 mmol, 1.0 mol%) in anhydrous acetonitrile (5.0 mL).
- Add the haloalkane (0.75 mmol).
- The vial is sealed and the solution is degassed by sparging with nitrogen for 20 minutes.
- The reaction mixture is stirred at room temperature while being irradiated with a CFL or blue LEDs.
- Monitor the reaction by GC-MS or NMR spectroscopy.
- Once the reaction is complete, the solvent is removed under reduced pressure.
- The crude product is purified by column chromatography on silica gel to yield the desired ATRA product.

Catalytic Cycle: Iridium-Catalyzed ATRA





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Caption: Reductive quenching cycle for photoredox ATRA.



α-Alkylation of Carbonyl Compounds

The α -functionalization of carbonyl compounds is a cornerstone of organic synthesis. Photoredox catalysis, often in combination with organocatalysis, has enabled the direct α -alkylation of aldehydes and ketones under mild conditions, avoiding the use of strong bases and pre-formed enolates.[12][13][14]

Application Note: Enantioselective α-Alkylation of Aldehydes

This protocol describes the enantioselective α -alkylation of aldehydes with α -bromocarbonyl compounds, merging **iridium** photoredox catalysis with chiral amine organocatalysis.

Entry	Aldehyde	α-Bromo Compoun d	Product	Yield (%)	ee (%)	Ref.
1	Hexanal	Ethyl 2- bromo-2- methylprop anoate	Ethyl 2,2- dimethyl-3- formylhept anoate	85	92	[13]
2	Cyclohexa necarboxal dehyde	2- Bromoacet onitrile	2-(1- Formylcycl ohexyl)acet onitrile	78	95	[13]
3	3- Phenylprop anal	N-Phenyl- 2- bromoacet amide	N-Phenyl- 2-(1- formyl-3- phenylprop yl)acetamid e	90	91	[13]
4	Butanal	1-Bromo-3- cyanoprop ane	2-(3- Cyanoprop yl)butanal	82	94	[13]



Experimental Protocol: Enantioselective α -Alkylation of Aldehydes

Materials:

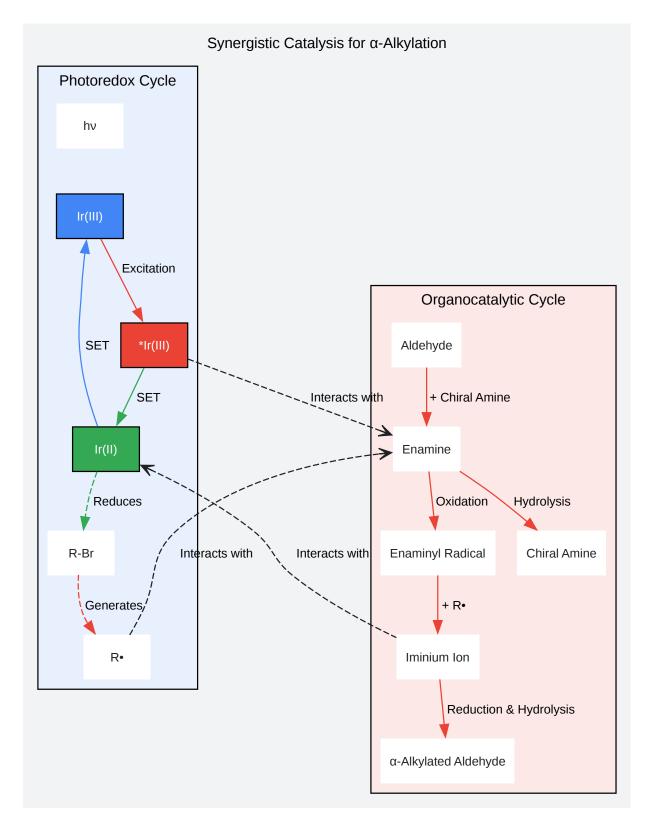
- Iridium photocatalyst: [Ir(ppy)2(dtbbpy)]PF6
- Organocatalyst: (S)-2-(Diphenyl(trimethylsilyloxy)methyl)pyrrolidine
- Aldehyde (1.2 equiv)
- α-Bromo compound (1.0 equiv)
- Base: 2,6-Lutidine (1.5 equiv)
- Solvent: Anhydrous DMSO
- Light Source: Blue LED strip

Procedure:

- To a solution of the **iridium** photocatalyst (0.01 mmol, 1.0 mol%) and the chiral amine organocatalyst (0.05 mmol, 5.0 mol%) in anhydrous DMSO (2.0 mL) in a sealed vial, add the aldehyde (1.2 mmol) and 2,6-lutidine (1.5 mmol).
- The α-bromo compound (1.0 mmol) is then added.
- The vial is sealed and the mixture is stirred at room temperature while being irradiated with blue LEDs.
- After the reaction is complete (monitored by TLC), the mixture is quenched with a saturated aqueous solution of NH₄Cl and extracted with diethyl ether.
- The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated.
- The residue is purified by flash chromatography to give the α -alkylated aldehyde. The enantiomeric excess is determined by chiral HPLC analysis.



Workflow Diagram: Synergistic Photoredox and Organocatalysis





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Caption: Workflow for synergistic photoredox and enamine catalysis.

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